9-(3-chlorophenyl)-10-(4-ethoxyphenyl)-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione
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Overview
Description
9-(3-CHLOROPHENYL)-10-(4-ETHOXYPHENYL)-3,3,6,6-TETRAMETHYL-1,2,3,4,5,6,7,8,9,10-DECAHYDROACRIDINE-1,8-DIONE: is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the class of acridine derivatives, which are known for their diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(3-CHLOROPHENYL)-10-(4-ETHOXYPHENYL)-3,3,6,6-TETRAMETHYL-1,2,3,4,5,6,7,8,9,10-DECAHYDROACRIDINE-1,8-DIONE typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate aromatic aldehydes with cyclic ketones under acidic or basic conditions. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction parameters to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can further enhance the scalability and reproducibility of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
9-(3-CHLOROPHENYL)-10-(4-ETHOXYPHENYL)-3,3,6,6-TETRAMETHYL-1,2,3,4,5,6,7,8,9,10-DECAHYDROACRIDINE-1,8-DIONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials .
Biology
In biological research, derivatives of this compound have shown potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds. Their ability to interact with biological macromolecules makes them valuable tools for studying biochemical pathways .
Medicine
Medicinal chemistry has explored this compound for its potential therapeutic applications. Its derivatives have been investigated for their efficacy in treating various diseases, including cancer, bacterial infections, and inflammatory conditions .
Industry
In the industrial sector, this compound is used in the development of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various applications in materials science and manufacturing .
Mechanism of Action
The mechanism of action of 9-(3-CHLOROPHENYL)-10-(4-ETHOXYPHENYL)-3,3,6,6-TETRAMETHYL-1,2,3,4,5,6,7,8,9,10-DECAHYDROACRIDINE-1,8-DIONE involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biochemical pathways, leading to the compound’s observed biological effects. The exact pathways and targets depend on the specific derivative and its intended application .
Comparison with Similar Compounds
Similar Compounds
Acridine Orange: A well-known acridine derivative used as a nucleic acid-selective fluorescent dye.
Proflavine: Another acridine derivative with antimicrobial properties.
Amsacrine: An acridine derivative used as an anticancer agent.
Uniqueness
What sets 9-(3-CHLOROPHENYL)-10-(4-ETHOXYPHENYL)-3,3,6,6-TETRAMETHYL-1,2,3,4,5,6,7,8,9,10-DECAHYDROACRIDINE-1,8-DIONE apart is its unique combination of aromatic and aliphatic features, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C31H34ClNO3 |
---|---|
Molecular Weight |
504.1 g/mol |
IUPAC Name |
9-(3-chlorophenyl)-10-(4-ethoxyphenyl)-3,3,6,6-tetramethyl-4,5,7,9-tetrahydro-2H-acridine-1,8-dione |
InChI |
InChI=1S/C31H34ClNO3/c1-6-36-22-12-10-21(11-13-22)33-23-15-30(2,3)17-25(34)28(23)27(19-8-7-9-20(32)14-19)29-24(33)16-31(4,5)18-26(29)35/h7-14,27H,6,15-18H2,1-5H3 |
InChI Key |
YLYJYCOFXNYGEC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C3=C(C(C4=C2CC(CC4=O)(C)C)C5=CC(=CC=C5)Cl)C(=O)CC(C3)(C)C |
Origin of Product |
United States |
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